molecular formula C15H15NO2 B180757 N-benzyl-2-methoxybenzamide CAS No. 183198-63-2

N-benzyl-2-methoxybenzamide

Cat. No.: B180757
CAS No.: 183198-63-2
M. Wt: 241.28 g/mol
InChI Key: YJJRNVSVZRWSNI-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxybenzamide: is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzamide, where the benzamide moiety is substituted with a benzyl group at the nitrogen atom and a methoxy group at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and often requires a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, as a bleaching herbicide, it inhibits the biosynthesis of photosynthetic pigments such as carotenoids and chlorophylls. This inhibition disrupts the photosynthetic process in plants, leading to their death . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: N-benzyl-2-methoxybenzamide is unique due to the presence of the methoxy group at the 2-position, which significantly influences its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall properties .

Properties

IUPAC Name

N-benzyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-10-6-5-9-13(14)15(17)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJRNVSVZRWSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292636
Record name 2-Methoxy-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183198-63-2
Record name 2-Methoxy-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183198-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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